molecular formula C14H15NO3S B12610138 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- CAS No. 646036-43-3

8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12610138
CAS No.: 646036-43-3
M. Wt: 277.34 g/mol
InChI Key: OLFIOSZAQSEHCI-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . The major products formed from these reactions depend on the specific conditions and reagents used. For example, asymmetric cycloadditions can yield optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit JAK2 kinase autophosphorylation, leading to decreased levels of STAT3-dependent proteins and inducing apoptosis in certain cell lines . This makes it a potential candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]oct-6-en-3-one, 8-[(4-methylphenyl)sulfonyl]- is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-one and 8-azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester) . These compounds share a similar bicyclic scaffold but differ in their functional groups and specific biological activities.

Properties

CAS No.

646036-43-3

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

8-(4-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C14H15NO3S/c1-10-2-6-14(7-3-10)19(17,18)15-11-4-5-12(15)9-13(16)8-11/h2-7,11-12H,8-9H2,1H3

InChI Key

OLFIOSZAQSEHCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3CC(=O)CC2C=C3

Origin of Product

United States

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